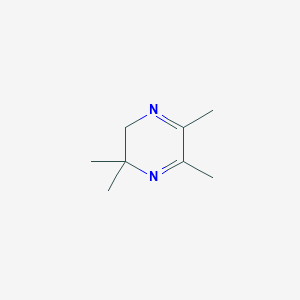

2,2,5,6-Tetramethyl-2,3-dihydropyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,5,6-tetramethyl-2H-pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-6-7(2)10-8(3,4)5-9-6/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINRSJBJOGCGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCC(N=C1C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2,5,6 Tetramethyl 2,3 Dihydropyrazine and Its Derivatives

Classical Condensation Approaches

The cornerstone of dihydropyrazine (B8608421) synthesis lies in the cyclocondensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. This approach is valued for its straightforward nature and the direct formation of the heterocyclic core.

The most traditional and widely employed method for synthesizing 2,3-dihydropyrazines is the direct condensation of an α-diketone with an α-diamine. This reaction proceeds through a well-established mechanism involving the sequential formation of imine bonds followed by an intramolecular cyclization. The initial step is the nucleophilic attack of one of the amine groups from the α-diamine onto one of the carbonyl carbons of the α-diketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (an imine). Subsequently, the second amine group undergoes an intramolecular reaction with the remaining carbonyl group, leading to a second hemiaminal, which upon dehydration, yields the final 2,3-dihydropyrazine ring. The reaction is typically acid-catalyzed to facilitate the dehydration steps.

The versatility of this method allows for the synthesis of a wide array of substituted dihydropyrazines by simply varying the substituents on both the diketone and diamine precursors.

A specific application of the classical condensation approach is the synthesis of 2,2,5,6-tetramethyl-2,3-dihydropyrazine from the reaction of 2,3-butanedione (also known as diacetyl) and 1,2-diamino-2-methylpropane. In this reaction, the two carbonyl groups of 2,3-butanedione react with the two amino groups of 1,2-diamino-2-methylpropane.

The reaction mechanism follows the general pathway described previously. The primary amino group of 1,2-diamino-2-methylpropane attacks one of the carbonyls of 2,3-butanedione, and after dehydration, the intramolecular cyclization occurs with the tertiary amino group attacking the second carbonyl. The final dehydration step yields the stable dihydropyrazine ring. The presence of the gem-dimethyl group on the diamine precursor results in the characteristic 2,2-dimethyl substitution in the final product.

Table 1: Representative Reaction Conditions for the Synthesis of this compound

| Parameter | Value |

| Reactant 1 | 2,3-Butanedione |

| Reactant 2 | 1,2-Diamino-2-methylpropane |

| Solvent | Methanol or Ethanol |

| Catalyst | Formic Acid or Acetic Acid (catalytic amount) researchgate.net |

| Temperature | 50-60 °C researchgate.net |

| Reaction Time | 12-24 hours researchgate.net |

| Product Yield | Typically moderate to high (e.g., 75-85%) researchgate.net |

Advanced Synthetic Strategies

To overcome some limitations of classical methods, such as harsh reaction conditions or limited substrate scope, advanced synthetic strategies have been developed. These include metal-assisted methods and multi-component reactions, which offer improved efficiency and access to more complex molecular architectures.

Metal-based catalysts, particularly those involving transition metals, play a crucial role in modern organic synthesis. mdpi.com In the context of dihydropyrazine synthesis, metal ions can function as Lewis acids, coordinating to the carbonyl oxygen of the α-diketone. nih.gov This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the diamine. nih.gov This catalytic activation can lead to faster reaction rates and higher yields, often under milder conditions than traditional acid catalysis.

Various metal salts and complexes, such as those based on zinc, nickel, or copper, can be employed. nih.govlohtragon.comnih.gov The choice of metal catalyst can influence the selectivity and efficiency of the reaction. mdpi.com These methods are part of a broader trend in green chemistry to develop more sustainable and energy-efficient catalytic processes. mdpi.com

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. frontiersin.org While the direct condensation of a diketone and a diamine is a two-component reaction, MCR strategies can be devised to generate dihydropyrazine scaffolds with greater structural diversity. For instance, a four-component reaction could involve an aldehyde, a nitrile, a phosphonate, and an isothiocyanate to build related dihydropyrimidine and thiazine structures, showcasing the potential for MCRs in synthesizing six-membered heterocycles. vu.nl

Analogous to the well-known Hantzsch synthesis of dihydropyridines, a multi-component approach for dihydropyrazines could potentially involve different starting materials that generate the α-diketone and α-diamine in situ. ijcrt.org MCRs are highly convergent and atom-economical, making them an attractive strategy for generating libraries of structurally diverse dihydropyrazine derivatives for various applications. rsc.orgresearchgate.net

Derivatization of the Dihydropyrazine Core

Derivatization is a chemical process used to modify a compound to enhance its properties or to introduce new functional groups. libretexts.org For the this compound core, derivatization can occur at several positions, allowing for the fine-tuning of its chemical and physical properties. Common derivatization reactions include acylation, alkylation, and silylation. gcms.cz

The secondary amine nitrogen within the dihydropyrazine ring is a primary site for derivatization. It can be acylated using acyl chlorides or anhydrides, or alkylated with alkyl halides. The methyl groups on the pyrazine (B50134) ring could potentially be functionalized through free-radical halogenation followed by nucleophilic substitution. Furthermore, the C-3 position, being a methylene group adjacent to a nitrogen atom, could also be a site for certain derivatization reactions.

Table 2: Examples of Derivatization Reactions for a Dihydropyrazine Core

| Reaction Type | Reagent Example | Functional Group Introduced |

| N-Alkylation | Methyl Iodide (MeI) | Methyl group on nitrogen researchgate.net |

| N-Acylation | Benzoyl Chloride | Benzoyl group on nitrogen libretexts.org |

| Silylation | tert-Butyldimethylsilyl chloride (TBSCl) | TBS group on nitrogen researchgate.net |

| Palladium-catalyzed cross-coupling | Aryl boronic acid (Ar-B(OH)₂) | Aryl group (requires prior functionalization) researchgate.net |

| Hydrogenation | H₂ with Rh/Al₂O₃ catalyst | Saturation of the C=N bond to form a tetrahydropyrazine (B3061110) researchgate.net |

Synthesis of N-Substituted Dihydropyrazines, including Silylated Derivatives

The introduction of substituents on the nitrogen atoms of the dihydropyrazine ring can significantly alter its chemical and physical properties. A versatile method for achieving N-substitution involves the use of silylated dihydropyrazine intermediates.

N,N'-Bis(trimethylsilyl)-1,4-dihydropyrazines have been identified as valuable starting materials for the synthesis of alkylpyrazines. researchgate.netresearchgate.net The general approach involves the reaction of these silylated compounds with various aldehydes in the presence of a fluoride source, such as tetra(n-butyl)ammonium fluoride (TBAF). researchgate.net This methodology allows for the introduction of a wide range of alkyl substituents derived from aryl, heteroaryl, and alkyl aldehydes. researchgate.net The reactions with electron-rich aldehydes have been shown to proceed in good yields. researchgate.net

Furthermore, N,N'-bis(trimethylsilyl)-2,5-dimethyl-1,4-dihydropyrazines can react with electron-deficient alkyl halides even without a fluoride catalyst to yield the corresponding alkylated pyrazines. researchgate.net The use of 2,3,5,6-tetramethyl-N,N'-bis(trimethylsilyl)-1,4-dihydropyrazine has been demonstrated as an organic reducing agent in chromium-catalyzed olefination reactions of arylaldehydes. researchgate.net

The synthesis of the silylated precursor, 1,4-bis(trimethylsilyl)piperazine, can be achieved by reacting piperazine with trimethylchlorosilane in the presence of triethylamine and diethyl ether. mdpi.com

| Reactant 1 | Reactant 2 | Reagent | Product | Yield (%) |

| N,N'-Bis(trimethylsilyl)-1,4-dihydropyrazine | Aldehyde | Tetra(n-butyl)ammonium fluoride | Alkylpyrazine | Up to 96% researchgate.net |

| N,N'-Bis(trimethylsilyl)-2,5-dimethyl-1,4-dihydropyrazine | Electron-deficient alkyl halide | - | Alkylated pyrazine | - |

Introduction of Carbonyl and Thiocarbonyl Functional Groups

The incorporation of carbonyl and thiocarbonyl groups into the dihydropyrazine framework opens avenues for further functionalization and the synthesis of novel derivatives.

Carbonyl Group Introduction:

Acyl chlorides are highly reactive acylating agents that readily react with nucleophiles such as amines to form amides. chemistrysteps.comchemguide.co.ukyoutube.comyoutube.com The nitrogen atoms in this compound can act as nucleophiles, attacking the electrophilic carbonyl carbon of an acyl chloride. This reaction, a nucleophilic acyl substitution, results in the formation of an N-acylated dihydropyrazine, effectively introducing a carbonyl group. A base, such as pyridine, is often added to neutralize the hydrochloric acid byproduct. youtube.com

Thiocarbonyl Group Introduction:

The introduction of a thiocarbonyl group can be achieved through the synthesis of carbothioamides. nih.gov One common method involves the reaction of a hydrazine derivative with an isothiocyanate. nih.gov For the dihydropyrazine, a similar principle can be applied where the dihydropyrazine nitrogen atoms react with an appropriate isothiocyanate.

Another approach is the synthesis of hydrazine-1-carbothioamides, which can serve as precursors. nih.gov These are synthesized by reacting a hydrazine with an aldehyde or ketone in the presence of an acid catalyst. nih.gov

| Dihydropyrazine Derivative | Reagent | Functional Group Introduced | Product Class |

| This compound | Acyl Chloride | Carbonyl | N-Acyl Dihydropyrazine |

| This compound | Isothiocyanate | Thiocarbonyl | N-Thiocarbamoyl Dihydropyrazine |

Preparation of Dihydropyrazine N-Oxides

The oxidation of the nitrogen atoms in the dihydropyrazine ring leads to the formation of N-oxides, which exhibit unique reactivity and electronic properties.

The synthesis of pyrazine-N,N'-dioxides can be achieved through the condensation of a hydroxylamine derivative. For instance, 2,3,5,6-tetraphenylpyrazine-N,N-dioxide is prepared via the condensation of 2-hydroxybenziloxime catalyzed by sulfuric acid. clockss.org A general method for the direct oxidation of heteroaromatic compounds to their N-oxides involves the use of strong oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. wikipedia.orgthieme-connect.de The synthesis of N-oxides of phenothiazine antipsychotic agents has been successfully carried out using 3-chloroperoxybenzoic acid. wikipedia.org

In some cases, N-oxides are formed through biosynthetic pathways. Overexpression of the Pseudomonas virulence factor (pvf) biosynthetic operon has led to the identification of a family of pyrazine N-oxides, including a dihydropyrazine N,N'-dioxide. spacefrontiers.org

| Starting Material | Oxidizing Agent/Method | Product |

| 2,3,5,6-Tetraphenyl-2,3-dihydropyrazine precursor | Sulfuric acid catalyzed condensation | 2,3,5,6-Tetraphenylpyrazine-N,N-dioxide clockss.org |

| Heteroarene (general) | m-Chloroperoxybenzoic acid | Heteroaromatic N-oxide thieme-connect.de |

| Phenothiazine derivatives | 3-Chloroperoxybenzoic acid | Phenothiazine N-oxide wikipedia.org |

| Dihydropyrazine precursor in Pseudomonas | Pvf biosynthetic operon | Dihydropyrazine N,N'-dioxide spacefrontiers.org |

Formation and Characterization of Reaction By-products

The synthesis of dihydropyrazines can sometimes be accompanied by the formation of unexpected side products. Understanding the structure and formation mechanism of these by-products is crucial for optimizing reaction conditions and improving the yield of the desired product.

Elucidation of Dimeric Side-Products from Dihydropyrazine Preparation

Dimerization is a process where two identical molecules join together. wikipedia.org In the context of dihydropyrazine chemistry, dimeric by-products can form under certain reaction conditions. The design of C2-symmetric molecules through dimerization has been a strategy to enhance biological activity. nih.gov While often a desired outcome in specific synthetic strategies, the unintended formation of dimers can reduce the yield of the target monomeric compound.

Reaction Mechanisms and Reactivity Profiles of 2,2,5,6 Tetramethyl 2,3 Dihydropyrazine Systems

Isomerization and Tautomerism Studies of 2,2,5,6-Tetramethyl-2,3-dihydropyrazine Systems

The structural dynamics of this compound are governed by various isomerization and tautomeric processes. These phenomena are critical in understanding its reactivity and potential applications. This section delves into the valence isomerization, enamine tautomerism, and the interconversion between its different isomeric forms.

Valence Isomerization Phenomena (Photochemical and Thermal)

Valence isomerization involves the reorganization of bonding electrons, leading to structural isomers. In heterocyclic systems, these transformations can often be induced by photochemical or thermal energy.

Photochemical Isomerization: While specific studies on the photochemical valence isomerization of this compound are not extensively documented, early research on 2,3-dihydropyrazines provides foundational insights. For instance, the photorearrangement of 2,3-dihydropyrazine systems has been reported, suggesting that these molecules are susceptible to light-induced transformations. acs.org Analogous systems, such as pyridazines, are known to undergo photochemical rearrangement to pyrazines through intermediate valence isomers. rsc.org This suggests a potential pathway for this compound to isomerize under photochemical conditions, possibly involving bicyclic intermediates. The specific substituents and their positions would likely influence the stability and reactivity of these intermediates.

Thermal Isomerization: The thermal stability of alkyl-substituted dihydropyrazines is a key factor in their isomerization. mdpi.com While detailed kinetic studies on the thermal isomerization of this compound are scarce, research on related heterocyclic systems, such as the thermal isomerization of tristriazolotriazines, indicates that such rearrangements can occur through ring-opening and ring-closing mechanisms. researchgate.net For this compound, thermal energy could potentially overcome the activation barrier for ring strain relief or facilitate migration of substituents, leading to different dihydropyrazine (B8608421) isomers. The presence of bulky methyl groups would be expected to influence the activation energy and the equilibrium between different isomers. rsc.org

Examination of Enamine Tautomerism

The this compound structure contains an enamine moiety (a C=C double bond adjacent to a nitrogen atom), making it susceptible to enamine-imine tautomerism. This is a prototropic tautomerism involving the migration of a proton and the shifting of a double bond.

The equilibrium between the enamine and its corresponding imine tautomer is a fundamental aspect of the chemistry of dihydropyrazines. In the case of this compound, the enamine tautomer is the one specified. Its potential imine tautomer would involve the migration of a proton from a nitrogen atom to a carbon atom, resulting in a C=N double bond within the ring.

Computational studies on related dihydropyrazine systems, such as dinitro-[1H,4H]-dihydropyrazines, have utilized Density Functional Theory (DFT) to investigate the stability of various proton tautomers. earthlinepublishers.comearthlinepublishers.com These studies indicate that the relative stability of tautomers is influenced by electronic and steric factors. For this compound, the substitution pattern with four methyl groups would play a significant role in determining the position of the tautomeric equilibrium. The thermodynamic favorability of each tautomer can be computationally assessed by comparing their Gibbs free energies of formation. earthlinepublishers.com

Interconversion between Dihydropyrazine Isomers (e.g., 1,4- vs. 1,2- or 1,6-Dihydropyrazines)

Dihydropyrazines can exist in several isomeric forms depending on the position of the double bonds and the hydrogenated nitrogen atoms. The most common isomers are 1,2-dihydropyrazines, 1,4-dihydropyrazines, and 2,3-dihydropyrazines. The interconversion between these isomers is a key aspect of their chemistry.

The relative stability of these isomers is a critical factor governing their interconversion. Theoretical studies on analogous systems like dihydro-1,2,4-triazines have shown that quantum chemical calculations can predict the most stable isomers. bme.hunih.gov For dihydropyrazines, the 1,4-dihydro isomer is often considered to be of significant interest due to its antiaromatic character, which can be influenced by substituents.

While the direct interconversion of this compound to its 1,2- or 1,4-dihydro isomers has not been extensively reported, synthetic routes often lead to a specific isomer. For example, dearomatizing conversions of pyrazines have been developed to selectively synthesize 1,4-dihydropyrazine (B12976148) derivatives. rsc.org The conditions of a reaction (e.g., temperature, catalysts) can influence which isomer is preferentially formed or if an equilibrium between isomers is established. The tetramethyl substitution pattern in this compound would create specific steric and electronic environments that favor certain isomeric forms over others.

Redox Chemistry and Electron Transfer Properties

The redox behavior of dihydropyrazine systems is a cornerstone of their utility in synthetic chemistry. Specifically, derivatives of tetramethyl-dihydropyrazine have emerged as potent organic reducing agents, offering a metal-free alternative in various chemical transformations.

Role as Organic Reducing Agents in Transition Metal Catalysis

A closely related compound, 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine , has been identified as a powerful organic reducing agent in transition metal catalysis. acs.orgnih.gov This silylated derivative of the 1,4-dihydro isomer of the tetramethyl-dihydropyrazine core structure demonstrates strong reducing capabilities, which are attributed to its negative one-electron redox potential. acs.orgnih.gov

These nitrogen-containing organosilicon reductants have been shown to be more potent than their carbocyclic counterparts. acs.orgnih.gov They are capable of reducing a variety of transition metal complexes, including those of titanium, tantalum, and tungsten, to generate low-valent metal species in a salt-free manner. acs.orgnih.govacs.org The generated low-valent species are often the active catalysts in various organic transformations.

A notable application is in the titanocene-catalyzed Reformatsky-type reactions, where 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine serves as an efficient reductant to generate the catalytically active titanium species. acs.org This approach has been successful in the coupling of aldehydes with brominated esters.

The following table summarizes the utility of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine as a reducing agent in transition metal catalysis.

| Transition Metal Complex | Reduction Product | Application | Reference |

|---|---|---|---|

| Cp₂TiCl₂ | [Cp₂Ti]₂(μ-Cl)₂ (a Ti(III) complex) | Generation of low-valent titanium for catalysis | acs.orgnih.gov |

| Cp₂TiCl₂ | Low-valent Cp₂Ti species | - | acs.orgnih.gov |

| CpTiCl₃ | Low-valent CpTi species | - | acs.orgnih.gov |

| CpTaCl₄ | Low-valent CpTa species | - | acs.orgnih.gov |

| WCl₄(PMe₂Ph)₂ | Low-valent W species | - | acs.orgnih.gov |

Mechanisms of Salt-Free Reductions

The use of organosilicon reductants like 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine offers a significant advantage in that the reductions are "salt-free." acs.org Traditional reductions using metal powders (e.g., zinc, manganese) or organometallic reagents produce metal salt byproducts. These salts can interfere with the catalytic cycle or complicate the isolation of the desired products. acs.org

2 MClₓ + C₄H₂(CH₃)₄(N-Si(CH₃)₃)₂ → 2 MClₓ₋₁ + C₄H₂(CH₃)₄N₂ + 2 (CH₃)₃SiCl

The byproducts of this reaction are the corresponding aromatic pyrazine (B50134) and trimethylsilyl (B98337) chloride, both of which are volatile and easily removed from the reaction mixture. acs.org This clean reaction profile is highly desirable in synthetic chemistry.

The driving force for this reaction is the formation of the stable aromatic pyrazine ring and the strong Si-Cl bond. acs.org The electron-donating nature of the methyl and trimethylsilyl groups on the dihydropyrazine ring enhances its reducing power. acs.orgnih.gov

The table below outlines the key features of salt-free reductions using 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine.

| Feature | Description | Reference |

|---|---|---|

| Reductant | 2,3,5,6-Tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine | acs.org |

| Electron Transfer | Two-electron reduction | acs.org |

| Byproducts | 2,3,5,6-Tetramethylpyrazine (B1682967) and Trimethylsilyl derivatives (e.g., (CH₃)₃SiCl) | acs.org |

| Advantages | - Avoids formation of metal salt waste.

| acs.org |

| Applications | - Generation of low-valent transition metal catalysts.

| acs.org |

Electrochemical Reduction Processes

The electrochemical behavior of dihydropyrazines is intrinsically linked to the redox chemistry of their aromatic pyrazine counterparts. The reduction of pyrazines to dihydropyrazines has been studied using techniques such as cyclic voltammetry, which provides insight into the reverse process: the electrochemical oxidation of dihydropyrazines. colostate.edudtu.dk The electrochemical reduction of the pyrazine ring is a complex process that is highly dependent on pH. dtu.dk Generally, it proceeds via a coupled reaction involving the transfer of two electrons and multiple protons. dtu.dk

In acidic aqueous solutions, the reduction of the pyrazine nucleus can manifest as two distinct one-electron transfer processes, visible as separate peaks in cyclic voltammetry. dtu.dk However, at higher pH levels, these peaks often merge into a single, broader wave. dtu.dk The initial product of pyrazine reduction is typically a 1,4-dihydropyrazine derivative. These species are often highly reactive and susceptible to oxidation, making them difficult to isolate. Subsequently, they tend to isomerize to more thermodynamically stable 1,2- or 2,3-dihydropyrazine structures.

The cyclic voltammogram for a pyrazine derivative typically shows a cathodic wave on the forward scan corresponding to the reduction to a dihydropyrazine, and an anodic wave on the reverse scan corresponding to the oxidation of the dihydropyrazine back to the pyrazine. researchgate.net The potential and reversibility of this redox couple are influenced by substituents on the pyrazine ring. For this compound, further electrochemical reduction would involve the saturation of the remaining C=N double bond to yield the corresponding tetrahydropyrazine (B3061110) or piperazine. This subsequent reduction would occur at a more negative potential than the pyrazine/dihydropyrazine couple and would likely be an irreversible process.

Table 1: General Characteristics of Pyrazine Electrochemical Reduction Interactive table: Click on headers to sort.

| Feature | Description | Relevant Factors |

|---|---|---|

| Mechanism | Coupled two-electron, multi-proton transfer | pH, electrode material |

| Initial Product | 1,4-Dihydropyrazine (typically unstable) | Solvent, temperature |

| Final Product | Isomerized 1,2- or 2,3-Dihydropyrazine | Thermodynamic stability |

| Voltammetry | pH-dependent peak potentials and shapes | Substituent effects |

Formation and Characterization of Radical Cations via One-Electron Oxidation

The one-electron oxidation of methyl-substituted dihydropyrazines, including systems analogous to this compound, generates stable radical cations that have been extensively characterized by Electron Spin Resonance (ESR) spectroscopy. These studies provide detailed information on the distribution of the unpaired electron spin density across the heterocyclic ring.

Upon oxidation, the dihydropyrazine loses one electron to form a planar, aromatic-like π-radical cation. The ESR spectra of these radicals exhibit complex hyperfine splitting patterns due to the coupling of the unpaired electron with the magnetic nuclei present, primarily the two ¹⁴N nuclei and the various protons (N-H, C-H, and methyl protons). Analysis of these hyperfine splitting constants (HFS) allows for the mapping of the spin density distribution.

For the dihydropyrazine radical cation, significant spin density resides on the two nitrogen atoms and the two carbon atoms of the formal C=N bonds. The methyl groups attached to the ring also show hyperfine splitting, indicating delocalization of the spin density onto these substituents. Molecular orbital calculations are in good agreement with experimental data, confirming the π-character of these radical cations. The magnitude of the nitrogen splitting constant (aᴺ) and the proton splitting constants (aᴴ) are used to determine sigma-pi parameters (such as Q values) that relate the spin density on a particular atom to the observed splitting.

Table 2: Representative ESR Hyperfine Splitting (HFS) Constants for Methyl-Substituted Dihydropyrazine Radical Cations Data presented is for analogous methyl-substituted dihydropyrazine systems. Values are in Gauss (G).

| Nucleus | HFS Constant (a) | Spin Density Parameter | Typical Value (G) |

|---|---|---|---|

| ¹⁴N | aᴺ | Qᴺ | ~7.3 - 7.7 |

| N-H Proton | aᴺᴴ | Qᴺᴴᴴ | ~7.8 - 8.2 |

| C-H Proton | aᶜᴴ | Qᶜᴴᴴ | ~2.3 - 2.8 |

Cycloaddition and Dimerization Reactions

[2+2] Photocycloaddition Processes Leading to Tetraazatetraasteranes

Photochemical [2+2] cycloadditions represent a powerful method for constructing four-membered rings. In the context of dihydropyrazine systems, this reaction can lead to complex cage-like molecules such as tetraazatetraasteranes. The reactivity of this compound in such reactions is dictated by the photochemistry of its conjugated imine-enamine system. The carbon-nitrogen double bond (imine) is the key functional group that can participate in photocycloadditions with an alkene or another imine.

The photochemical [2+2] cycloaddition between an imine and an alkene is known as the aza Paternò–Büchi reaction, which typically yields azetidines. researchgate.net By analogy, the intermolecular photodimerization of two 2,3-dihydropyrazine molecules could proceed via a [2+2] cycloaddition between the C=N bond of one molecule and the C=C bond of another, or between the C=N bonds of two separate molecules. This stepwise process is generally believed to occur via the formation of a diradical intermediate following photoexcitation of the imine chromophore. wikipedia.org

While specific studies on the [2+2] photocycloaddition of this compound are not extensively detailed, the analogous reaction has been successfully demonstrated for N,N'-diacyl-1,4-dihydropyrazines. Irradiation of these isomers with visible light leads to the formation of both syn-dimers and the rearranged cage-dimers, which possess the 3,6,9,12-tetraazatetraasterane core structure. This precedent suggests that the dihydropyrazine skeleton is a viable precursor for the synthesis of such complex polycyclic nitrogen heterocycles via photochemical pathways.

Mechanistic Investigations of Dimer Formation

Beyond photocycloaddition, this compound can undergo dimerization through pathways analogous to self-condensation reactions of carbonyl compounds. wikipedia.orgucla.edu This reactivity stems from the dual electronic nature of the molecule, which possesses both nucleophilic (enamine) and electrophilic (imine) character. The dimerization is often facilitated by acid catalysis.

A plausible mechanism for the dimerization is initiated by the protonation of the imine nitrogen atom of one molecule. This protonation significantly enhances the electrophilicity of the imine carbon, generating a reactive iminium ion. A second molecule of the dihydropyrazine can then act as a nucleophile, utilizing its enamine tautomer. The enamine's β-carbon attacks the electrophilic iminium carbon of the first molecule, forming a new carbon-carbon bond. This step creates a dimeric intermediate, which can subsequently undergo proton transfer and tautomerization to yield a stable dimeric product. This process is effectively a self-aldol type condensation where one molecule acts as the enamine equivalent and the other as the iminium ion equivalent. libretexts.orgyoutube.com

Table 3: Proposed Steps in Acid-Catalyzed Dimerization

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Activation | Protonation of the imine nitrogen of Molecule A. | Iminium cation |

| 2. Nucleophilic Attack | The enamine tautomer of Molecule B attacks the iminium carbon of Molecule A. | Dimeric carbocation |

| 3. Stabilization | Deprotonation and tautomerization of the dimeric intermediate. | Neutral dimeric product |

Other Significant Reactivity Pathways

Dehydrogenation to Aromatic Pyrazines

The dehydrogenation (or oxidation) of this compound is a fundamental transformation that leads to the formation of the corresponding aromatic product, 2,3,5,6-tetramethylpyrazine. This aromatization is a thermodynamically favorable process and can be achieved using a variety of chemical oxidizing agents.

High-potential quinones are particularly effective for this purpose, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) being a common and efficient reagent. researchgate.netnih.gov The mechanism of DDQ-mediated dehydrogenation is generally considered to be a two-step process. The reaction initiates with the transfer of a hydride ion (H⁻) from the dihydropyrazine ring to the DDQ, which is a powerful hydride acceptor. This rate-limiting step generates a stabilized carbocation intermediate (an iminium ion) and the hydroquinone (B1673460) form of DDQ (DDQH₂). In the second step, a proton is abstracted from the carbocation, typically by the reduced quinone or another weak base, leading to the formation of the new double bond and the fully aromatic pyrazine ring. researchgate.net

Other oxidizing agents, such as manganese dioxide (MnO₂), can also effect this transformation. core.ac.uk In some methodologies, MnO₂ is used as a stoichiometric terminal oxidant to regenerate a catalytic amount of DDQ, making the process more economical and environmentally benign. nih.gov

Table 4: Common Reagents for Dehydrogenation of Dihydropyrazines

| Reagent | Abbreviation | Typical Conditions |

|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | Inert solvent (e.g., Dichloromethane, Benzene), Room Temp. |

| Manganese Dioxide | MnO₂ | Inert solvent, often requires heating |

| Oxygen / Air | O₂ | Can occur spontaneously, especially for reactive isomers |

Photooxygenation Reactions with Singlet Oxygenuci.edu

Photooxygenation with singlet oxygen (¹O₂) represents a significant reaction pathway for electron-rich organic molecules, including those with carbon-carbon and carbon-heteroatom double bonds. In the case of this compound, the endocyclic imine (C=N) bond is a potential site for attack by the electrophilic singlet oxygen. The reaction is typically initiated by a photosensitizer that, upon irradiation with light, transfers energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet state.

The proposed mechanism for the photooxygenation of this compound likely proceeds through a [2+2] cycloaddition, also known as a dioxetane formation. In this pericyclic reaction, the singlet oxygen adds across the C=N double bond to form a transient, high-energy 1,2-dioxazetidine intermediate. This four-membered ring containing a peroxide linkage is generally unstable and can subsequently undergo cleavage to yield various oxidation products.

The regioselectivity of the singlet oxygen attack is influenced by the electron density of the double bond. The methyl groups at the C-5 and C-6 positions, being electron-donating, increase the nucleophilicity of the imine bond, thereby activating it towards electrophilic attack by ¹O₂.

The subsequent fate of the 1,2-dioxazetidine intermediate can vary. Common decomposition pathways for similar structures involve the cleavage of the O-O and C-N bonds, which could lead to the formation of carbonyl compounds and other oxidized nitrogen-containing species. The specific products formed would depend on the reaction conditions, including the solvent and temperature.

| Reactant | Reagent | Proposed Intermediate | Potential Product Class |

| This compound | Singlet Oxygen (¹O₂) / Photosensitizer / hν | 1,2-Dioxazetidine derivative | Carbonyl compounds, Oxidized nitrogen species |

Electrophilic Alkylation and Functionalization of the Dihydropyrazine Ring

The this compound ring possesses sites of varying nucleophilicity, making it susceptible to attack by electrophiles. The potential sites for electrophilic attack include the nitrogen atoms and the carbon atoms of the ring. The outcome of such reactions is dictated by the nature of the electrophile, the reaction conditions, and the electronic properties of the dihydropyrazine system.

The nitrogen atom of the N-H group is expected to be a primary site for electrophilic attack due to the presence of a lone pair of electrons. Alkylation at this position would lead to N-substituted dihydropyrazine derivatives. The reaction would likely proceed through a standard nucleophilic substitution mechanism where the nitrogen atom acts as the nucleophile.

The general mechanism for electrophilic substitution on the ring would involve the initial attack by the electrophile to form a cationic intermediate, often referred to as a σ-complex. The stability of this intermediate is crucial in determining the feasibility and regioselectivity of the reaction. The positive charge in the intermediate would be delocalized through resonance, with contributions from the nitrogen atoms and the remaining π-system. Subsequent deprotonation from the site of attack would restore the heterocyclic system, yielding the functionalized product.

The table below summarizes the expected reactivity of different positions on the this compound ring towards a generic electrophile (E⁺).

| Position on Ring | Relative Electron Density | Predicted Reactivity towards Electrophiles | Potential Products |

| N-1 (N-H) | High (Lone Pair) | High | N-alkylated/functionalized dihydropyrazine |

| C-3 | Moderate (Enamine-like) | Moderate | C-3 substituted dihydropyrazine |

| C-5/C-6 | Moderate (Influenced by methyl groups) | Low to Moderate | C-5/C-6 substituted dihydropyrazine |

It is important to note that the steric hindrance imposed by the gem-dimethyl group at the C-2 position and the methyl groups at C-5 and C-6 could significantly influence the accessibility of certain positions to incoming electrophiles, thereby affecting the regiochemical outcome of the functionalization reactions.

Advanced Spectroscopic and Structural Characterization of 2,2,5,6 Tetramethyl 2,3 Dihydropyrazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,2,5,6-tetramethyl-2,3-dihydropyrazine and its analogues in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while specialized techniques like ²⁹Si NMR are crucial for characterizing modified derivatives.

Elucidation of Regioisomers and Diastereoisomers (e.g., ¹H, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are fundamental in distinguishing between various isomers of dihydropyrazine (B8608421) systems. Chemical shifts, signal multiplicities, and coupling constants are sensitive to the electronic environment and spatial arrangement of atoms, allowing for the differentiation of regioisomers and diastereoisomers.

Detailed 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to unambiguously assign all proton and carbon signals, especially in complex derivatives. nih.gov

A key parameter in the stereochemical analysis of dihydropyrazine rings is the vicinal proton-proton coupling constant (³JHH). The magnitude of this coupling is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. stackexchange.com This allows for the determination of the relative stereochemistry of substituents on the dihydropyrazine ring. For instance, in substituted 2,5-dihydropyrazines, the five-bond coupling constant (⁵J(H2, H5)) has been utilized to distinguish between syn- and anti-isomers (diastereomers). nih.govresearchgate.net Observed values for syn-isomers typically range from 4.0 to 5.7 Hz, while anti-isomers show smaller coupling constants in the range of 3.4 to 3.8 Hz. nih.gov These coupling constants also provide insight into the conformation of the dihydropyrazine ring, which often adopts a boat-like conformation. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Dihydropyrazine Derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Ring CH | 3.5 - 4.5 | 50 - 65 | Highly dependent on substituents and stereochemistry. |

| Ring C=N | - | 155 - 170 | Quaternary carbon of the imine group. |

| Methyl (C-CH₃) | 1.0 - 2.5 | 20 - 30 | Shifts can vary based on their position (e.g., C2, C5, C6). |

| Methylene (C3-H₂) | ~3.0 - 3.5 | 45 - 55 | Protons at C3 in the 2,3-dihydropyrazine ring. |

Note: Data is generalized from typical values for substituted dihydropyrazine and related heterocyclic systems. Actual values for this compound may vary.

²⁹Si NMR for Silylated Derivatives

For derivatives of this compound that have been functionalized with silicon-containing groups (silylated derivatives), ²⁹Si NMR spectroscopy is a powerful characterization technique. Silicon-29 has a wide chemical shift range, making it highly sensitive to the silicon atom's local chemical environment. huji.ac.il

The ²⁹Si chemical shift provides direct information about the nature of the substituents attached to the silicon atom (e.g., alkyl, alkoxy, or nitrogen groups) and the coordination number of the silicon. unige.chacs.org This is particularly useful for confirming the successful silylation of the dihydropyrazine core and for studying the structure of resulting organosilicon compounds. The chemical shifts can indicate the formation of Si-N or Si-C bonds and can be used to investigate the electronic effects of the dihydropyrazine moiety on the silicon center. rsc.org

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Common Silyl Groups.

| Silyl Group | Chemical Shift Range (ppm) |

|---|---|

| Si(alkyl)₄ | +5 to -10 |

| Si(alkyl)₃(N) | +10 to -20 |

| Si(alkoxy)₄ | -70 to -100 |

| Siloxanes (-O-Si-O-) | -10 to -70 |

Note: Ranges are approximate and depend on the specific molecular structure and solvent. Data is based on general knowledge of organosilicon NMR. pascal-man.com

X-ray Crystallography for Solid-State Structure Determination

Absolute Configuration and Stereochemistry of Derivatives and Dimers

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. springernature.comnih.gov For chiral derivatives of this compound, crystallographic analysis can definitively establish the spatial arrangement of atoms and confirm the stereochemistry at each chiral center. sci-hub.sethieme-connect.de This is achieved through the analysis of anomalous dispersion effects, particularly when a heavy atom is present in the structure or by using a chiral derivatizing agent with a known absolute configuration. nih.gov

The technique is also invaluable for characterizing the structures of dimers or other self-assembled species that may form in the solid state. researchgate.net It can reveal the precise mode of dimerization and the stereochemical relationships between the constituent monomers.

Table 3: Illustrative Crystallographic Parameters for a Hypothetical Dihydropyrazine Derivative.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.4 |

| Z | 4 |

| R-factor | 0.045 |

Note: This data is hypothetical and serves as an example of typical parameters obtained from a single-crystal X-ray diffraction experiment. mdpi.commdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

For this compound systems, potential interactions include C-H···N hydrogen bonds, where the nitrogen atoms of the pyrazine (B50134) ring act as acceptors, and van der Waals interactions between the methyl groups. In derivatives with aromatic substituents, π-π stacking can also play a significant role in the crystal packing.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy, particularly UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and excited-state properties of molecules. The dihydropyrazine core, being an 8π-electron anti-aromatic system, possesses unique electronic characteristics that influence its photophysical behavior. nih.gov

The UV-Vis absorption spectrum of this compound and its derivatives is characterized by electronic transitions between molecular orbitals. The position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure, substituents, and solvent polarity. researchgate.netmdpi.com Derivatives with extended conjugation or with electron-donating and electron-withdrawing groups can exhibit significant shifts in their absorption maxima. researchgate.net

Many pyrazine-based compounds are fluorescent, and their emission properties are also highly dependent on their structure and environment. researchgate.net The study of fluorescence spectra, quantum yields, and lifetimes can provide information about the nature of the excited states, including the potential for intramolecular charge transfer (ICT). researchgate.net The photochemical behavior of related dihydropyrazine 1,4-dioxides has been shown to involve isomerization and cycloaddition reactions, indicating a rich photochemistry for this class of compounds. researchgate.net

Table 4: General Photophysical Data for Pyrazine and Related Derivatives.

| Property | Typical Value/Observation |

|---|---|

| Absorption Max (λ_abs) | 260 - 320 nm (for π→π* transitions) |

| Molar Absorptivity (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ |

| Emission Max (λ_em) | Varies widely with structure and solvent |

| Stokes Shift | Can be large, especially in polar solvents for ICT compounds |

| Fluorescence Quantum Yield (Φ_F) | Highly variable, from non-emissive to highly fluorescent |

Note: Data is based on general values for pyrazine and its derivatives. mdpi.comnist.gov Specific values for this compound would require experimental measurement.

UV-Visible Absorption and Emission Characteristics

The electronic absorption characteristics of dihydropyrazine systems are governed by electronic transitions involving the π-system of the C=N bond and the non-bonding electrons on the nitrogen atoms. The UV-Visible spectrum of compounds like this compound is expected to display distinct absorption bands corresponding to specific electronic promotions.

Typically, pyrazine and its derivatives exhibit two main absorption bands in the UV region. nist.gov A strong band at shorter wavelengths (around 260 nm for parent pyrazine) is assigned to a π→π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. nist.govmasterorganicchemistry.com A second, weaker band at longer wavelengths (around 320 nm for pyrazine) is attributed to an n→π* transition, where an electron from a non-bonding orbital on a nitrogen atom is promoted to a π* antibonding orbital. nist.govlibretexts.org

In the case of this compound, the conjugation is reduced compared to the fully aromatic pyrazine ring. This lack of a second C=C double bond within the ring would likely cause a hypsochromic (blue) shift in the π→π* transition, moving it to a shorter wavelength. The n→π* transition, however, is still expected to be present and may be more prominent. Solvent polarity can influence these transitions; for instance, n→π* transitions typically undergo a blue shift in polar solvents. libretexts.org Emission characteristics, such as fluorescence, occur when the molecule relaxes from an excited state back to the ground state by emitting a photon. libretexts.org

Table 1: Expected UV-Visible Absorption Bands for this compound

| Transition Type | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π→π* | < 260 | High-intensity absorption corresponding to the excitation of π-electrons in the C=N bond. |

Analysis of Electronic Excited States

The analysis of electronic excited states provides insight into the molecule's behavior upon absorption of UV-visible light. For this compound, the primary excited states result from the n→π* and π→π* transitions. libretexts.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the wavelength of the longest absorption maximum. masterorganicchemistry.com In this molecule, the HOMO is likely to have significant character from the nitrogen lone pairs (non-bonding orbitals), while the LUMO will be the π* antibonding orbital of the C=N double bond.

The Franck-Condon principle governs the intensity of vibronic transitions (simultaneous electronic and vibrational transitions) that give the absorption bands their characteristic shape. ufg.br This principle states that electronic transitions are rapid compared to nuclear motion, so the most probable transition is a "vertical transition" where the nuclear coordinates of the excited state are the same as the ground state. ufg.br This can result in vibrational fine structure being observed within the electronic absorption bands, providing information about the vibrational levels of the excited state. libretexts.org Computational methods can be used to simulate the electronic spectrum and analyze the contributions of different molecular orbitals to each excited state. researchgate.net

Mass Spectrometry (GC-MS) for Molecular Weight and Fragment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for determining the molecular weight and elucidating the structure of volatile compounds like this compound. researchgate.net The molecular formula is C8H16N2, giving it a molecular weight of approximately 140.24 amu. In electron ionization (EI) mode, the mass spectrum would be expected to show a distinct molecular ion (M⁺) peak at m/z 140.

The fragmentation pattern provides structural confirmation. For alkyl-substituted heterocyclic compounds, fragmentation is often initiated by the loss of alkyl groups. tandfonline.com A prominent peak would be expected at m/z 125, corresponding to the loss of a methyl radical ([M-15]⁺). This fragment would be a particularly stable tertiary carbocation. Subsequent fragmentation could involve the loss of other methyl groups or cleavage of the dihydropyrazine ring. The fragmentation of the related aromatic compound, 2,3,5,6-tetramethylpyrazine (B1682967) (MW 136), shows a strong molecular ion peak and a significant peak corresponding to ring fragmentation, which can serve as a reference for interpreting the spectrum of its dihydro counterpart. nist.gov

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 140 | [C8H16N2]⁺ | Molecular Ion (M⁺) |

| 125 | [C7H13N2]⁺ | Loss of a methyl group ([M-CH3]⁺) |

| 98 | [C5H8N2]⁺ | Possible ring cleavage fragment |

Electron Spin Resonance (ESR) Spectroscopy of Paramagnetic Species and Spin Adducts

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific for studying species with unpaired electrons, such as radical cations. libretexts.org The one-electron oxidation of methyl-substituted dihydropyrazines generates stable cation radicals that can be readily studied by ESR. aip.org The resulting ESR spectrum provides information about the distribution of the unpaired electron's spin density through hyperfine coupling with magnetic nuclei, primarily ¹⁴N and ¹H.

The ESR spectrum of the this compound radical cation is expected to be complex. The unpaired electron will couple with the two nitrogen nuclei (¹⁴N, nuclear spin I=1) and various protons. The hyperfine splitting from the nitrogen atoms (aN) is a key identifier. aip.org Additionally, coupling to the protons of the methyl groups and the CH₂ group will produce further splitting. Studies on similar dihydropyrazine cations have established the values for these hyperfine coupling constants. aip.orgrsc.org Dihydropyrazine derivatives can also act as spin traps, reacting with short-lived radicals to form more stable nitroxide radical adducts that are detectable by ESR. nsc.ruacs.orgwikipedia.org

Table 3: Representative Hyperfine Coupling Constants for Dihydropyrazine Cation Radicals

| Nucleus | Type of Coupling | Typical Value Range (Gauss) |

|---|---|---|

| ¹⁴N | Nitrogen Splitting (aN) | 7.0 - 10.0 G |

| ¹H | NH Proton Splitting (aNH) | 8.0 - 10.0 G |

| ¹H | C-CH₃ Proton Splitting (aH) | 6.0 - 8.0 G |

| ¹H | CH₂ Proton Splitting (aH) | ~3.0 G |

Values are based on published data for related methyl-substituted dihydropyrazine cation radicals. aip.org

Vibrational Spectroscopy (Fourier Transform Infrared)

The spectrum can be divided into the functional group region (4000-1450 cm⁻¹) and the fingerprint region (1450-600 cm⁻¹). msu.edu Key absorptions would include C-H stretching from the methyl and methylene groups, C-N stretching, and a characteristic C=N stretching vibration for the imine functionality within the dihydropyrazine ring. The absence of N-H stretching bands (typically 3300-3500 cm⁻¹) would confirm the fully substituted nature of the nitrogens. The spectrum of the structurally similar 2,2,6,6-tetramethylpiperidine can provide a reference for the expected C-H and C-N vibrations. researchgate.net

Table 4: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description of Motion |

|---|---|---|

| 2970 - 2850 | C-H Stretch | Asymmetric and symmetric stretching of methyl (CH₃) and methylene (CH₂) groups. |

| ~1670 | C=N Stretch | Stretching of the carbon-nitrogen double bond (imine). |

| 1465 - 1450 | C-H Bend | Asymmetric bending (scissoring) of CH₂ and CH₃ groups. |

| 1380 - 1365 | C-H Bend | Symmetric bending (umbrella mode) of CH₃ groups, often a doublet for gem-dimethyl. |

Complementary Analytical Techniques, e.g., X-ray Photoelectron Spectroscopy (XPS) and Thermogravimetric Analysis (TGA)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of a material. For this compound, XPS would reveal core-level spectra for carbon (C 1s) and nitrogen (N 1s). The N 1s spectrum would be of particular interest, as it should show distinct peaks or a broadened envelope corresponding to the two different nitrogen environments: the sp³-hybridized (amine-like) nitrogen and the sp²-hybridized (imine-like) nitrogen. mdpi.com Analysis of N-heterocyclic compounds typically shows N 1s binding energies around 399-401 eV. acs.orgnih.gov The C 1s spectrum would similarly be resolvable into components for C-C, C-H, and C-N/C=N bonds.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. particle.dk A TGA analysis of this compound would likely show a single, sharp weight loss step at its boiling/decomposition point, indicative of a relatively pure and volatile compound. libretexts.org The onset temperature of this weight loss is a measure of its thermal stability. The analysis can be run under an inert atmosphere (e.g., nitrogen) to observe pyrolysis or under an oxidative atmosphere (e.g., air) to observe combustion, with the decomposition profile potentially changing depending on the conditions. mdpi.com

Computational and Theoretical Investigations of 2,2,5,6 Tetramethyl 2,3 Dihydropyrazine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are instrumental in studying nitrogen-containing heterocyclic compounds. researchgate.netnih.gov DFT methods are favored for their balance of computational cost and accuracy, making them suitable for predicting a wide range of molecular properties. researchgate.net Functionals such as B3LYP and M06-2X, paired with basis sets like 6-311+G(d,p), are commonly used to model the properties of such molecules, providing reliable results for their geometries, energies, and electronic structures. rjdentistry.comnih.gov

Geometric optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,2,5,6-tetramethyl-2,3-dihydropyrazine, the conformation of the six-membered dihydropyrazine (B8608421) ring is of primary interest.

Unlike aromatic pyrazines, the dihydropyrazine ring is not expected to be planar. Studies on related dihydropyrazine structures have shown that the heterocyclic ring often adopts a non-planar conformation, such as a screw-boat or tub shape, to alleviate steric strain and electronic destabilization. chemicalforums.comresearchgate.netnih.gov A planar conformation would result in an 8π-electron system, which is anti-aromatic and energetically unfavorable. chemicalforums.com By adopting a puckered structure, the molecule breaks the cyclic conjugation, thereby avoiding this anti-aromatic character. The four methyl groups attached to the ring would further influence the preferred conformation due to steric hindrance, likely occupying equatorial or pseudo-equatorial positions to minimize repulsive interactions.

An illustrative table of optimized geometric parameters that would be obtained from a DFT calculation is presented below.

| Parameter | Description | Typical Calculated Value |

| Bond Lengths (Å) | ||

| N1=C6 | Length of the imine double bond | ~ 1.28 Å |

| C5-C6 | Length of the adjacent C-C single bond | ~ 1.48 Å |

| N1-C2 | Length of the C-N single bond | ~ 1.47 Å |

| Dihedral Angles (°) | ||

| C6-N1-C2-C3 | Torsion angle defining the ring pucker | 30° to 50° |

| N1-C2-C3-N4 | Torsion angle defining the ring pucker | -30° to -50° |

| Note: These are representative values based on general chemical principles and data for similar structures. Actual values would require specific calculations. |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. nih.gov A small HOMO-LUMO gap generally implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the π-system of the C=N bond and the lone pair electrons of the nitrogen atoms. The LUMO would likely be a π* anti-bonding orbital associated with the C=N double bond.

| Parameter | Description | Illustrative Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 0.5 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 5.0 to 7.0 eV |

| Note: These values are illustrative examples of typical outputs from DFT calculations for organic molecules. |

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can be used to interpret and assign experimental data from techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netsuperfri.org

Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to identify characteristic functional groups. For this compound, key vibrational modes would include the C=N stretching frequency, C-N stretching, and various C-H stretching and bending modes from the methyl and methylene groups. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule and its derivatives.

| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹) |

| ν(C=N) | Imine double bond stretch | 1640 - 1690 cm⁻¹ |

| ν(C-N) | Amine single bond stretch | 1250 - 1350 cm⁻¹ |

| ν(C-H) | Methyl/Methylene C-H stretch | 2850 - 3000 cm⁻¹ |

| δ(C-H) | Methyl/Methylene C-H bend | 1350 - 1470 cm⁻¹ |

| Note: These are typical frequency ranges for the specified functional groups. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate. For this compound, computational modeling could be used to explore various potential reactions, such as its oxidation to the corresponding aromatic tetramethylpyrazine, electrophilic addition at the C=N bond, or ring-opening pathways. Such studies provide fundamental insights into the molecule's reactivity and can guide synthetic efforts.

Investigation of Aromaticity and Antiaromaticity in Dihydropyrazine Systems

Aromaticity is a key concept in chemistry used to describe the unusual stability of certain cyclic, planar molecules with delocalized π-electrons. researchgate.net According to Hückel's rule, systems with 4n+2 π-electrons are aromatic, while those with 4n π-electrons are destabilized and termed anti-aromatic. A planar 2,3-dihydropyrazine ring contains 8 π-electrons (from two C=C-like double bonds and two nitrogen lone pairs), fitting the 4n rule (n=2) and thus having the potential for anti-aromaticity.

However, molecules will adopt geometries that avoid such electronic destabilization. chemicalforums.com As noted in the conformation analysis (Section 5.1.1), the dihydropyrazine ring is expected to be non-planar. This puckering disrupts the continuous overlap of p-orbitals, preventing cyclic delocalization and allowing the molecule to exist in a more stable, non-aromatic state.

Computational methods can quantify the degree of aromaticity using various indices:

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index that evaluates the equalization of bond lengths in a ring. A value near 1 indicates a high degree of aromaticity, while a value near 0 suggests a non-aromatic system. nih.gov

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion that measures the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity, and values near zero point to a non-aromatic character. mdpi.com

Para-Delocalization Index (PDI): An electronic index based on electron sharing between para-related atoms in a six-membered ring. nih.govmdpi.com

For this compound, calculations would be expected to yield HOMA and NICS values close to zero, confirming the non-aromatic nature of its puckered ring.

| Aromaticity Index | Expected Value for this compound | Interpretation |

| HOMA | ~ 0 | Non-aromatic (significant bond length alternation) |

| NICS(0) | -2 to +2 ppm | Non-aromatic (no significant ring current) |

| PDI | Low value | Non-aromatic (limited para-delocalization) |

| Note: These are expected outcomes based on the theoretical principles of anti-aromaticity avoidance. |

Structure-Reactivity Relationships from a Computational Perspective

Computational chemistry provides a framework for establishing quantitative structure-reactivity relationships (QSRR). By calculating a variety of molecular descriptors, it is possible to predict and rationalize the chemical behavior of a molecule. researchgate.net

For this compound, several computational tools can elucidate its reactivity:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this molecule, the most negative potential would be located around the nitrogen atoms (specifically the imine nitrogen), highlighting them as primary sites for protonation or reaction with electrophiles.

Frontier Molecular Orbitals: As discussed in Section 5.1.2, the HOMO and LUMO energies and their spatial distribution are key to understanding reactivity. The shape of the HOMO indicates where an electrophile is most likely to attack, while the shape of the LUMO shows the most probable site for nucleophilic attack.

Fukui Functions: These descriptors are derived from conceptual DFT and quantify the change in electron density at a specific point in the molecule when the total number of electrons is changed, thus identifying the most reactive sites for nucleophilic, electrophilic, and radical attack.

Through the analysis of these descriptors, a comprehensive picture of the reactivity of this compound can be constructed, providing valuable guidance for its application in chemical synthesis and materials science.

Applications of 2,2,5,6 Tetramethyl 2,3 Dihydropyrazine in Organic Synthesis and Materials Science

Catalytic Applications

The unique electronic properties of 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine make it an effective reducing agent in several catalytic cycles, facilitating transformations that are otherwise challenging.

As Reductants in Metal-Mediated Organic Transformations (e.g., Chromium-catalyzed Cyclopropanation and Olefination)

A significant application of 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine is in chromium-catalyzed cyclopropanation reactions. rsc.orgsemanticscholar.orgrsc.orgresearchgate.net This organosilicon reductant is indispensable for the reaction, where it serves a dual purpose. rsc.orgresearchgate.net Firstly, it reduces the chromium(III) precatalyst, CrCl₃(thf)₃, to the active chromium(II) species. rsc.orgresearchgate.net Secondly, it facilitates the in situ generation of (bromomethylidene)chromium(III) species from (dibromomethyl)chromium(III). rsc.orgresearchgate.net These chromium carbene species then react with various alkenes to produce the corresponding bromocyclopropanes in high yields. rsc.org

This catalytic system has been successfully applied to a wide range of olefinic substrates, demonstrating its broad functional group tolerance. rsc.orgrsc.org

| Substrate Type | Example Product | Yield (%) |

| Allyl Ether | 2-((3-bromocyclopropyl)methyl)isoindoline-1,3-dione | 84% |

| Allyl Ester | (1-bromo-2-methylcyclopropyl)methyl pivalate | 81% |

| Terminal Alkene | (2-bromocyclopropyl)benzene | 81% |

| Cyclic Alkene | 7-bromo-7-methylbicyclo[4.1.0]heptane | 78% |

| Carbonyl-substituted Alkene | 1-(4-bromocyclopropyl)-2-phenylethan-1-one | 75% |

This interactive table summarizes the yields of chromium-catalyzed cyclopropanation for various substrates.

Role in Nickel-Catalyzed Cyanation Reactions

In the field of nickel catalysis, 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si-Me₄-DHP) plays a crucial role in non-toxic cyanation reactions of aryl halides and triflates. nih.govresearchgate.net This method utilizes acetonitrile as the cyanide source, offering a safer alternative to traditional, highly toxic cyanating agents. nih.gov Si-Me₄-DHP functions both as a reductant to generate the active nickel(0) species from a Ni(II) precatalyst and as a silylating reagent, which is essential for achieving the catalytic C-CN bond cleavage. nih.govresearchgate.net The reaction is typically carried out with a catalyst system comprising Ni(MeCN)₆₂, a ligand such as 1,10-phenanthroline, and Si-Me₄-DHP. nih.gov This process allows for the efficient synthesis of a variety of aryl nitriles. nih.govdntb.gov.ua

Utility in Reformatsky-Type Reactions

The Reformatsky reaction involves the addition of an organozinc reagent, typically derived from an α-halo ester, to a carbonyl compound to form a β-hydroxy ester. wikipedia.orgorganic-chemistry.org While direct evidence for the use of 2,2,5,6-Tetramethyl-2,3-dihydropyrazine in this specific named reaction is not prevalent in the reviewed literature, the reducing power of related dihydropyrazines is analogous to the metals (like zinc, samarium, or chromium) that are central to Reformatsky and Reformatsky-type reactions. wikipedia.orgnih.gov These reactions rely on a metal to generate a nucleophilic enolate from an α-halocarbonyl compound. nih.gov The development of catalytic, enantioselective versions often employs chiral ligands in combination with a zinc source, such as Me₂Zn, to facilitate the reaction. ua.es

Precursors and Building Blocks in Chemical Synthesis

Beyond its role in catalytic cycles, the dihydropyrazine (B8608421) scaffold and its derivatives are valuable precursors for constructing more complex molecular architectures.

Preparation of Pyrazine (B50134) Scaffolds

Pyrazine and its derivatives are important heterocyclic motifs found in many pharmaceuticals and biologically active compounds. researchgate.netnih.gov Dihydropyrazines are common intermediates in the synthesis of pyrazines. researchgate.net The oxidation of a dihydropyrazine core provides direct access to the aromatic pyrazine ring system. researchgate.net For instance, in the reactions where 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine acts as a reductant, it is itself oxidized to 2,3,5,6-tetramethylpyrazine (B1682967). nih.govnih.gov This transformation underscores the role of the dihydropyrazine core as a direct precursor to the corresponding aromatic pyrazine scaffold, which can be further functionalized. nih.gov The synthesis of diverse pyrazine-based structures, such as pyrazine-pyridones, pyrazine-thiazoles, and pyrazine-chromenes, often starts from key pyrazine precursors. researchgate.net

Generation of Silyl Enol Ethers and α-Functionalized Carbonyls

A highly effective, salt-free method for the stereoselective synthesis of silyl enol ethers from α-halo carbonyl compounds employs 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. nih.govorganic-chemistry.org This reaction is notable for producing easily removable byproducts: 2,3,5,6-tetramethylpyrazine and trimethylsilyl (B98337) halides, which ensures a clean reaction profile. nih.govorganic-chemistry.org Silyl enol ethers are highly versatile intermediates in organic synthesis, frequently used in C-C bond-forming reactions. organic-chemistry.orgnih.gov

The inert nature of the byproducts allows for subsequent one-pot transformations. nih.govorganic-chemistry.org The in situ generated silyl enol ethers can be directly reacted with various electrophiles to produce α-functionalized carbonyl compounds, such as in trifluoromethylation reactions using the Togni-II reagent or in Mukaiyama-Aldol reactions with aldehydes. organic-chemistry.org This method provides a clean and efficient pathway to valuable synthetic intermediates with high Z-selectivity. organic-chemistry.org

| Starting Material (α-Halo Carbonyl) | Product (Silyl Enol Ether) | Yield (%) | Z/E Ratio |

| 2-bromo-1-phenylpropan-1-one | (Z)-1-phenyl-1-(trimethylsiloxy)prop-1-ene | 99% | >99:1 |

| 2-bromo-1-(4-methoxyphenyl)ethan-1-one | 1-(4-methoxyphenyl)-1-(trimethylsiloxy)ethene | 97% | - |

| 2-bromo-1-cyclohexylethan-1-one | 1-cyclohexyl-1-(trimethylsiloxy)ethene | 91% | - |

| 2-bromo-2-methyl-1-phenylpropan-1-one | 2-methyl-1-phenyl-1-(trimethylsiloxy)prop-1-ene | 99% | - |

This interactive table presents the yields and stereoselectivity for the synthesis of silyl enol ethers using 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine.

Advanced Materials and Related Research

The unique molecular structure of this compound, characterized by a partially saturated six-membered ring containing two nitrogen atoms and four methyl groups, has prompted investigations into its utility as a building block for advanced materials. Research has explored its potential in the development of specialized carbon materials, as a component in charge transfer complexes, and in the burgeoning field of perovskite solar cells.

Carbonization Precursors for Multi-Layer Carbon Materials

Nitrogen-containing carbon materials are of significant interest for a variety of applications, including energy storage and catalysis, due to their modified electronic properties and surface characteristics. The pyrolysis of nitrogen-rich organic compounds is a common strategy for the synthesis of these materials. While direct studies on the carbonization of this compound are not extensively documented, research on closely related dihydropyrazine derivatives highlights their potential as valuable precursors.

A notable example is the use of 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine as a precursor for the synthesis of N,O-containing few-layered carbon sheets. This process involves the exposure of the precursor to air at room temperature, which leads to the formation of a polymeric material. Subsequent carbonization of this polymer yields multi-functionalized carbon sheets. This suggests that the dihydropyrazine ring system can serve as a robust scaffold for the formation of nitrogen-doped carbon architectures. The presence of methyl groups in this compound could potentially influence the morphology and properties of the resulting carbon material.

The pyrolysis of various nitrogen-containing organic precursors, such as pyrazine and its derivatives, is a well-established method for producing nitrogen-doped carbons. The thermal decomposition of these precursors under inert atmospheres leads to the incorporation of nitrogen atoms into the carbon lattice, creating various nitrogen functionalities (e.g., pyridinic, pyrrolic, and graphitic nitrogen) that are crucial for the material's performance in different applications.

Table 1: Nitrogen-Containing Organic Precursors and their Potential in Carbon Material Synthesis

| Precursor Type | Nitrogen Content | Resulting Carbon Material | Potential Applications |

| Dihydropyrazine Derivatives | High | N,O-containing few-layered carbon sheets | Anodes for lithium-ion batteries |

| Pyrazines | High | Nitrogen-doped carbon | Catalysis, energy storage |

| Triazines | Very High | Graphite-like carbon nitrides | Electronics, photocatalysis |

Components in Conducting Charge Transfer Complexes and Magnetic Materials

The development of organic conducting and magnetic materials often relies on the formation of charge-transfer (CT) complexes, where electron donor and acceptor molecules interact. The electronic properties of this compound, specifically the presence of lone pair electrons on the nitrogen atoms, suggest its potential as an electron donor in such complexes.

Theoretical studies on N-heteropentacenes have indicated that the introduction of a dihydropyrazine ring can be beneficial for promoting p-type organic semiconductor properties. This is attributed to the influence of the dihydropyrazine moiety on the electronic structure, stability, and molecular stacking of the material. Dihydropyrazine-based polymers have also been synthesized and shown to exhibit moderate electrical conductivity without the need for additional dopants. These polymers, synthesized via direct arylation polymerization, are solution-processable and can be rendered solvent-resistant, highlighting the versatility of the dihydropyrazine core in creating conductive organic materials.

While specific charge-transfer complexes involving this compound are not widely reported, the broader class of dihydropyrazine derivatives is being explored for the development of conductive polymers. These materials are of interest for applications in flexible electronics and sensors. The ability of the dihydropyrazine ring to be functionalized allows for the tuning of its electronic properties and, consequently, the properties of the resulting charge-transfer complexes or conductive polymers.

Photovoltaic Applications in Perovskite Solar Cells as Reductants

A significant application of a derivative of this compound has been demonstrated in the field of perovskite solar cells. Specifically, 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (TM-DHP) has been investigated as a reductant additive in tin-based perovskite solar cells.

Tin-based perovskites are a promising alternative to their lead-based counterparts due to lower toxicity. However, they suffer from instability issues, primarily the oxidation of Sn²⁺ to Sn⁴⁺, which degrades device performance. The incorporation of reductants like TM-DHP can mitigate this issue.

Research has shown that the addition of TM-DHP to the perovskite layer can prevent the oxidation of the tin perovskite. This is evidenced by changes in the band bending at the interface between the perovskite layer and the hole-selective contact layer (PEDOT:PSS). In the absence of TM-DHP, unfavorable downward band bending occurs, which facilitates electron transport from the perovskite to the PEDOT:PSS layer, a process that reduces device efficiency. In contrast, the presence of TM-DHP leads to upward band bending, which is more favorable for hole selectivity and surface passivation.

Electron spin resonance (ESR) spectroscopy measurements have confirmed that TM-DHP prevents the reduction in the number of polarons under illumination, which is otherwise caused by the unfavorable electron transport. These findings underscore the importance of dihydropyrazine-based reductants in achieving highly efficient and stable tin perovskite solar cells.

Table 2: Effect of TM-DHP Additive on Tin-Based Perovskite Solar Cell Properties

| Condition | Band Bending at PEDOT:PSS/Perovskite Interface | Effect on Electron Transport | Implication for Device Performance |

| Without TM-DHP | Downward | Unfavorable electron transport to PEDOT:PSS | Reduced efficiency and stability |

| With TM-DHP | Upward | Prevention of unfavorable electron transport | Improved efficiency and stability |